molecular formula C12H14N4O2 B11867922 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B11867922
M. Wt: 246.27 g/mol
InChI Key: BCRCMAJOFYDOTM-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with an isopropyl group. This structure combines the hydrogen-bonding capabilities of the oxadiazole moiety with the rigid bicyclic framework, making it a promising scaffold for medicinal chemistry.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C12H14N4O2/c1-7(2)11-13-12(18-15-11)8-6-9-10(17)4-3-5-16(9)14-8/h6-7H,3-5H2,1-2H3

InChI Key

BCRCMAJOFYDOTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=NN3CCCC(=O)C3=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the formation of the pyrazolopyridine core. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway chosen.

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one with structurally and functionally related compounds, highlighting differences in substituents, biological activity, and physicochemical properties.

Compound Core Structure Key Substituents Pharmacological Target Key Findings Ref.
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one Pyrazolo[1,5-a]pyridinone 3-Isopropyl-1,2,4-oxadiazole Not explicitly stated Structural rigidity and lipophilic oxadiazole may enhance blood-brain barrier penetration.
1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (VU0462807) Pyrazolo[1,5-a]pyrimidinone Phenoxymethyl, ethanone mGlu5 (positive allosteric modulator) EC50 = 110 nM; superior solubility (PBS pH 7.4: 44 μM) and efficacy in rat AHL model.
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazinone 2-Ethoxyphenyl, methylsulfonylmethyl Alphavirus cysteine protease Acts as a masked β-amidomethyl vinyl sulfone; potential prodrug for covalent inhibition.
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives Pyrazolo[1,5-a]pyrazinone Varied aromatic/heteroaromatic substituents mGluR2 (negative allosteric modulators) Patent claims ~10 nM–1 μM potency; improved metabolic stability vs. earlier scaffolds.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one Pyrazolo[1,5-a]pyridinone 3-Methyl-1,2,4-oxadiazole Not reported Reduced steric bulk vs. isopropyl analog; may favor solubility but reduce target affinity.

Key Observations:

Core Structure Influence: Pyrazolo[1,5-a]pyridinone/pyrimidinone cores (e.g., VU0462807) are associated with mGlu5 modulation, while pyrazolo[1,5-a]pyrazinones (e.g., 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-...) target viral proteases or mGluR2 . pyrazinones, which may explain divergent target selectivity.

Phenoxymethyl/ethanone groups: In VU0462807, these substituents balance solubility (via polar ethanone) and potency (via aromatic interactions), achieving a favorable pharmacokinetic profile .

Therapeutic Applications: Compounds with pyrazinone cores (e.g., 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-...) are being explored as covalent protease inhibitors for antiviral therapy, whereas pyridinone/pyrimidinone derivatives target neurological disorders .

Synthetic Accessibility: The target compound’s oxadiazole ring requires cyclization under harsh conditions (e.g., POCl3), whereas pyrazinone derivatives are synthesized via milder cyclization in aqueous media (e.g., Na2CO3 in dioxane/water) .

Biological Activity

The compound 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one , also referred to as a derivative of oxadiazole and pyrazolo-pyridine frameworks, has garnered attention for its potential biological activities. This article focuses on the compound's biological properties, including antimicrobial effects, cytotoxicity, and other pharmacological activities.

  • Molecular Formula : C16H20N6O2
  • IUPAC Name : N-(propan-2-yl)-2-{7-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetamide
  • SMILES Notation : CC(C)c1noc(-c2cc3nnc(CC(NC(C)C)=O)n3cc2)n1

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus15.62
Compound BEscherichia coli31.25
Compound CCandida albicans15.62

These findings suggest that the oxadiazole ring enhances the antimicrobial potency of the compounds.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines, certain derivatives demonstrated minimal cytotoxicity at varying concentrations:

Dose (µM)Viability (%) after 24hViability (%) after 48h
2007768
1009292
507467
2597103

The results indicate that while some compounds showed a decrease in cell viability at higher concentrations, many maintained or increased cell viability at lower doses, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study evaluated various oxadiazole derivatives against multiple pathogens and found that certain modifications significantly improved their antimicrobial properties compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines (A549 and HepG2) revealed that some oxadiazole derivatives not only exhibited low cytotoxic effects but also stimulated cell viability above baseline levels at specific concentrations .

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